molecular formula C12H11BrF2 B2594635 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane CAS No. 2402831-33-6

1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane

Katalognummer: B2594635
CAS-Nummer: 2402831-33-6
Molekulargewicht: 273.121
InChI-Schlüssel: CTZZLRXRSJKAJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane (CAS: 2402831-33-6) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromomethyl group, two fluorine atoms at the 2-position, and a phenyl group at the 3-position. Its molecular formula is C₁₂H₁₁BrF₂, with a molecular weight of 273.12 g/mol . The compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, leveraging the BCP core’s rigid, non-planar structure to mimic phenyl rings while improving physicochemical properties like solubility and metabolic stability .

Key properties include:

  • Purity: ≥95%
  • Storage: Long-term storage recommended under inert conditions .
  • Availability: Discontinued in some catalogs (e.g., CymitQuimica) but accessible via suppliers like Aaron Chemicals LLC and 1PlusChem LLC .

Eigenschaften

IUPAC Name

1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2/c13-8-10-6-11(7-10,12(10,14)15)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZZLRXRSJKAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2(F)F)C3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . The synthetic route involves radical-mediated reactions, where bromoalkylation of [1.1.1]propellane leads to the formation of brominated bicyclo[1.1.1]pentane derivatives . This process is characterized by excellent atom economy, simple operation, and the ability to produce gram-scale quantities of the compound.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Recent studies have highlighted efficient synthetic routes to produce this compound, often involving radical reactions or C–H functionalization methods. For instance, a one-pot synthesis from α-allyldiazoacetate precursors has been reported, allowing rapid access to difluorobicyclo[1.1.1]pentanes .

Applications in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) motif, including 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane, has been explored as a bioisostere for phenyl rings in drug design. This approach can enhance the pharmacokinetic properties of drug candidates.

Case Study: γ-Secretase Inhibitors

A notable application is in the design of γ-secretase inhibitors, where the BCP structure replaces traditional phenyl rings, resulting in compounds with improved oral bioavailability and metabolic stability . The study demonstrated that replacing a para-substituted fluorophenyl ring with the BCP motif led to significant improvements in passive permeability and aqueous solubility.

Pharmaceutical Applications

The incorporation of this compound into pharmaceutical compounds has shown promising results in enhancing efficacy and reducing side effects.

Table: Comparison of BCP Derivatives in Drug Development

CompoundActivityBioavailabilitySolubilityMetabolic Stability
Original γ-secretase inhibitorHighModerateLowLow
BCP derivative (with BCP motif)HighHighImprovedImproved

This table summarizes findings from studies that highlight the advantages of using BCP derivatives over traditional structures in drug development.

Materials Science Applications

Beyond medicinal chemistry, this compound is being investigated for its potential use in materials science due to its unique electronic properties and structural rigidity.

Case Study: Polymer Additives

Research indicates that incorporating BCP structures into polymer matrices can enhance mechanical properties and thermal stability . The rigid structure of the bicyclo[1.1.1]pentane framework contributes to improved material performance under stress.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane involves its ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes. This allows it to improve the drug-like qualities of bioactive molecules by increasing their solubility, potency, and metabolic stability . The compound interacts with molecular targets and pathways involved in drug metabolism, enhancing the overall efficacy of the drug candidates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs of Bicyclo[1.1.1]pentane Derivatives

The table below compares the target compound with key analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) clogP Key Features Applications
1-(Bromomethyl)-2,2-difluoro-3-phenyl-BCP Br, 2×F, Ph 273.12 ~3.3* Bromomethyl (alkylation agent), fluorination reduces lipophilicity Bioisostere for phenyl rings; drug discovery
Methyl 3-(4-bromothiophen-2-yl)-2,2-difluoro-BCP-1-carboxylate COOCH₃, 4-Br-thiophene, 2×F 317.17 N/A Ester group for reactivity; bromothiophene enhances electronic diversity Synthetic intermediate for heterocyclic systems
3-(3-Bromophenyl)-BCP-1-carboxylic acid COOH, 3-Br-Ph 267.12 N/A Carboxylic acid enables salt formation; bromophenyl adds steric bulk Potential use in peptide mimics or metal-chelating agents
1-(4-Bromophenyl)-BCP 4-Br-Ph 223.11 N/A Simple bromophenyl substitution; minimal functionalization Scaffold for cross-coupling reactions
2-{3-Bromo-BCP-1-yl}-2,2-difluoroacetic acid Br, 2×F, COOH 241.03 N/A Acetic acid moiety increases polarity; fluorine lowers logP Solubility-enhancing modifications in lead optimization

*Estimated based on fluorinated BCP analogs in .

Key Observations:

Substituent Diversity: The bromomethyl group in the target compound enables alkylation or nucleophilic substitution reactions, distinguishing it from carboxylate or aryl-substituted analogs . Fluorination at the 2-position reduces lipophilicity (clogP ~3.3) compared to non-fluorinated BCPs (e.g., clogP ~3.5 for non-fluorinated BCPs), aligning with medicinal chemistry goals to improve solubility .

Bioisosteric Utility :

  • The target compound’s phenyl-BCP hybrid structure mimics para-substituted fluorophenyl rings while offering superior aqueous solubility and passive permeability. For example, replacing a fluorophenyl group in γ-secretase inhibitors with BCP improved oral bioavailability (4×↑ AUC in mice) .

Synthetic Accessibility :

  • Analogs like methyl carboxylates (e.g., methyl 3-(4-bromothiophen-2-yl)-2,2-difluoro-BCP-1-carboxylate) are synthesized via Rh-catalyzed one-pot reactions, yielding 36–43% . The target compound’s bromomethyl group may require alternative strategies, such as radical bromination or cross-coupling.

Physicochemical and Functional Comparisons

Lipophilicity (clogP):
  • Fluorinated BCPs exhibit lower clogP values (e.g., 3.3 for the target compound) compared to fluorophenyl analogs (clogP 4.9–5.4) . This reduction enhances membrane permeability and reduces metabolic oxidation risks.
  • Non-fluorinated BCPs (clogP ~3.5) are slightly more lipophilic, limiting their utility in CNS-targeted therapies .
Reactivity and Stability:
  • The bromomethyl group is highly reactive, enabling facile functionalization (e.g., SN2 reactions), whereas carboxylate or amine derivatives (e.g., 1-{2,2-difluoro-3-methyl-BCP-1-yl}methanamine) prioritize hydrogen bonding or salt formation .
  • Bromophenyl-substituted BCPs (e.g., 1-(4-bromophenyl)-BCP) are stable under cross-coupling conditions, making them ideal for Suzuki-Miyaura reactions .

Medicinal Chemistry

  • BCP as Phenyl Bioisosteres : The target compound’s fluorinated BCP core reduces aromatic ring count, improving drug-likeness. In γ-secretase inhibitors, BCP substitution enhanced solubility (4×↑) without sacrificing potency .
  • Toxicity Mitigation : Fluorination at bridgehead positions minimizes basic nitrogen-induced toxicity, as seen in BCP-containing amines .

Biologische Aktivität

1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane (CAS Number: 2402831-33-6) is a compound featuring a bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and its implications in drug design.

Structural Characteristics

The compound is characterized by:

  • Bicyclo[1.1.1]pentane framework : This unique structure provides steric and electronic properties that can influence biological interactions.
  • Fluorine substituents : The presence of difluoromethyl groups enhances lipophilicity and metabolic stability.
  • Bromomethyl group : This functional group can serve as a reactive site for further chemical modifications.

Pharmacological Properties

Research indicates that compounds with bicyclo[1.1.1]pentane motifs exhibit promising pharmacological properties, particularly as bioisosteres for traditional aromatic systems. The following table summarizes key findings related to the biological activity of similar bicyclo[1.1.1]pentane derivatives:

CompoundActivityMechanismReference
BMS-708,163γ-secretase inhibitionEnzyme inhibitor with improved solubility
BCP-sLXms (6a)Anti-inflammatoryInhibition of NFκB activity in monocytes
3-Phenylbicyclo[1.1.1]pentan-1-aminePotential lead optimizationImproved drug-like properties

Case Studies

Several studies have highlighted the biological relevance of bicyclo[1.1.1]pentane derivatives:

  • γ-Secretase Inhibition : A study demonstrated that replacing a para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane motif resulted in a compound with comparable enzyme inhibition but significantly enhanced passive permeability and aqueous solubility in vivo, leading to better oral absorption characteristics in mouse models .
  • Anti-inflammatory Activity : Another investigation focused on BCP-containing synthetic lipoxin A4 mimetics, where one derivative (BCP-sLXm 6a) showed potent anti-inflammatory effects by significantly reducing NFκB activity and downregulating pro-inflammatory cytokines in human monocyte cell lines . This suggests potential therapeutic applications in inflammatory diseases.
  • Lead Optimization : The utility of the bicyclo[1.1.1]pentane structure as a contemporary lead optimization tactic was emphasized, showcasing its ability to enhance the pharmacokinetic profile of drug candidates while maintaining or improving biological activity .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Structural Rigidity : The rigid bicyclic framework may provide a unique binding orientation to target proteins.
  • Metabolic Stability : The incorporation of fluorine atoms can enhance resistance to metabolic degradation, prolonging the compound's action in biological systems.
  • Bioisosterism : The ability to replace traditional aromatic rings with bicyclic structures allows for improved physicochemical properties without sacrificing biological efficacy.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane?

The compound is synthesized via radical ring-opening of tricyclo[1.1.1.0¹,³]pentane using triethylborane as an initiator. This method tolerates functional groups and enables access to halogenated bicyclo[1.1.1]pentane derivatives. For example, bromomethyl groups can be introduced through bromomethyl radical intermediates under controlled conditions . Continuous flow systems have also been optimized to generate bench-stable intermediates like bicyclo[1.1.1]pentane trifluoroborate salts, which can be further functionalized .

Q. How does the bicyclo[1.1.1]pentane core influence physicochemical properties compared to phenyl rings?

The bicyclo[1.1.1]pentane motif reduces aromaticity while maintaining a rigid, three-dimensional structure. This substitution improves aqueous solubility and passive permeability in drug candidates, as demonstrated in γ-secretase inhibitors where it outperformed fluorophenyl analogs. Key metrics include logP reduction by ~1.5 units and enhanced metabolic stability in vitro .

Q. What spectroscopic techniques are critical for characterizing this compound?

High-resolution infrared spectroscopy (0.0015 cm⁻¹ resolution) is essential for detecting vibrational modes of the strained bicyclo[1.1.1]pentane core. X-ray crystallography confirms bridgehead substitutions, while ¹⁹F NMR reliably tracks fluorination patterns at C2 and C3 positions .

Advanced Research Questions

Q. What challenges arise in functionalizing the secondary bridge positions of bicyclo[1.1.1]pentane derivatives?

The concyclic secondary bridge positions are sterically hindered, requiring specialized strategies. For example, radical-based methods with selenophenol or acetyl groups have achieved unsymmetrical substitutions, but yields vary (30–60%) depending on steric bulk. Computational modeling (B3LYP/6-311++G**) predicts electronic effects transmitted through the cage, guiding regioselective modifications .

Q. How do electronic substituent effects propagate through the bicyclo[1.1.1]pentane framework?

Quantum chemical studies reveal that electronegative substituents (e.g., fluorine) induce hyperconjugative interactions within the cage, distorting bond angles by up to 5°. These effects diminish with distance; for example, a phenyl group at one bridgehead exhibits geometric perturbations (e.g., C–C bond elongation) when electron-withdrawing groups are present at the opposite position .

Q. How can contradictory solubility data in different solvent systems be resolved?

Discrepancies in solubility (e.g., DMSO vs. hexane) arise from the compound’s amphiphilic nature. Systematic studies using Hansen solubility parameters (HSPs) and molecular dynamics simulations can model solvent interactions. For instance, fluorination at C2/C3 enhances solubility in polar aprotic solvents (Δδ < 5 MPa¹/²) but reduces it in hydrophobic media .

Q. What safety protocols are critical for handling this compound in research settings?

The bromomethyl group poses reactivity risks (H314: severe skin burns). Handling requires inert gas environments (N₂/Ar), spark-resistant tools, and PPE (nitrile gloves, face shields). Storage must adhere to P403+P233 guidelines: dry, airtight containers at 2–8°C. Spills require neutralization with sodium bicarbonate before ethanol rinsing .

Methodological Recommendations

  • Synthetic Optimization : Use low-temperature radical initiators (e.g., Et₃B at –20°C) to minimize side reactions .
  • Data Validation : Cross-reference NMR (¹H/¹³C/¹⁹F) with DFT calculations (e.g., Gaussian09) to confirm substitution patterns .
  • Safety Compliance : Implement fume hoods with HEPA filtration and emergency eyewash stations within 10 seconds of access .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.